Product packaging for 8-Bromopyrido[2,3-b]pyrazine(Cat. No.:CAS No. 1443286-07-4)

8-Bromopyrido[2,3-b]pyrazine

Cat. No.: B1380839
CAS No.: 1443286-07-4
M. Wt: 210.03 g/mol
InChI Key: LXEIRRRISIEDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromopyrido[2,3-b]pyrazine is a brominated heterocyclic compound that serves as a highly valuable synthetic intermediate in organic chemistry and drug discovery. Its core structure is a fused pyrazine ring, a privileged scaffold in medicinal chemistry known for its favorable physicochemical properties, including good membrane permeability and aqueous solubility . The bromine substituent at the 8-position makes this compound an excellent electrophile for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki couplings with arylboronic acids, enabling the exploration of diverse chemical space . Researchers utilize this reagent to create novel pyrazino-fused heterocyclic systems, including complex structures like pyrazino[2',3':4,5]pyrido[2,3-d]indole, which are of significant interest for the development of new therapeutic agents . Pyrido[2,3-b]pyrazine derivatives have attracted considerable attention due to their multifaceted biological properties, particularly their antibacterial potential. Synthesized analogues have demonstrated promising activity against clinically relevant bacterial strains such as Escherichia coli and Staphylococcus aureus . Furthermore, compounds based on this scaffold have been evaluated for other biological activities, including antiproliferative effects in cancer cell lines like A2058 melanoma and inhibition of disease-relevant kinases . The mechanism of action for bioactive derivatives often involves strong interactions with bacterial targets like DNA gyrase, as revealed through molecular docking simulations, which show superior binding affinities and multiple hydrogen bonding interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3 B1380839 8-Bromopyrido[2,3-b]pyrazine CAS No. 1443286-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIRRRISIEDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443286-07-4
Record name 8-bromopyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Properties of 8 Bromopyrido 2,3 B Pyrazine

The synthesis of 8-Bromopyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. semanticscholar.org For instance, the reaction of 5-bromo-2,3-diaminopyridine with glyoxal (B1671930) can yield the target compound. Another approach involves the direct bromination of the parent pyrido[2,3-b]pyrazine (B189457).

A notable synthetic strategy involves the deprotometalation-trapping of 2,3-diphenylpyrido[2,3-b]pyrazine. semanticscholar.orgmdpi.comnih.gov This method utilizes a mixed lithium-zinc combination to halogenate the scaffold. semanticscholar.orgmdpi.comnih.gov

Below is a table summarizing some key physical and chemical properties of a related compound, 7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde.

PropertyValue
CAS Number 893566-36-4 sigmaaldrich.com
Molecular Weight 238.04 sigmaaldrich.com
Molecular Formula C₈H₄BrN₃O sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com

Chemical Reactions and Functionalization

The bromine atom at the 8-position of the pyrido[2,3-b]pyrazine (B189457) ring system makes 8-Bromopyrido[2,3-b]pyrazine a versatile intermediate for a variety of chemical transformations. This halogen atom serves as a key functional group for introducing diverse substituents onto the heterocyclic core.

The bromo-substituent enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, facilitating the attachment of aryl, heteroaryl, and alkynyl groups. For instance, the palladium-catalyzed coupling of a related iodinated pyrido[2,3-b]pyrazine with arylboronic acids has been demonstrated. semanticscholar.orgmdpi.com

Furthermore, the bromine atom can be displaced by various nucleophiles. Copper-catalyzed C-N bond formation reactions can be employed to introduce nitrogen-based functionalities like azoles. semanticscholar.orgmdpi.comnih.gov Direct nucleophilic substitution can also be used to introduce alkylamino, benzylamino, and aryloxy groups at the 8-position. semanticscholar.orgmdpi.comnih.gov The resulting 8-hydrazino derivative can be further converted into aryl hydrazones. semanticscholar.orgmdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 8 Bromopyrido 2,3 B Pyrazine

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational analysis of pyrido[2,3-b]pyrazine (B189457) systems, offering a balance between computational cost and accuracy. researchgate.net These calculations are instrumental in optimizing molecular geometries and calculating a range of electronic properties that govern the molecule's behavior. researchgate.netjmaterenvironsci.com

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic transitions of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial parameter for assessing molecular stability and reactivity. nih.gov

In studies on related pyrido[2,3-b]pyrazine derivatives, DFT calculations have been used to determine these orbital energies. nih.gov A smaller Egap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in a study of various pyrido[2,3-b]pyrazine-based heterocyclic compounds, the Egap values were found to be sensitive to the nature of substituents on the core structure. nih.gov Compound 7 in that study, which featured a nitro group, exhibited the lowest energy gap (3.444 eV), indicating its higher reactivity compared to other derivatives. nih.gov

Table 1: FMO Properties of Selected Pyrido[2,3-b]pyrazine Derivatives (eV) Data calculated at the B3LYP/6-31G(d,p) level of theory. Note: These are derivatives, not 8-Bromopyrido[2,3-b]pyrazine itself.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)Reference
Compound 4 (p-H)-5.839-1.8963.943 nih.gov
Compound 5 (p-Cl)-5.961-2.1143.847 nih.gov
Compound 6 (p-Br)-5.945-2.1253.820 nih.gov
Compound 7 (p-NO2)-6.421-2.9773.444 nih.gov

Global Reactivity Parameters (GRPs) are derived from FMO energies and provide quantitative measures of a molecule's reactivity. researchgate.net Key GRPs include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). nih.gov Hard molecules have a large Egap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -(I + A) / 2). jmaterenvironsci.com

Studies on pyrido[2,3-b]pyrazine derivatives used as corrosion inhibitors show a strong correlation between these parameters and their performance. researchgate.netjmaterenvironsci.com For example, a lower hardness and higher softness value correlate with increased reactivity and a greater ability to adsorb onto a metal surface. nih.gov The compound with the lowest energy gap (Compound 7 ) also exhibited the smallest hardness (1.722 eV) and greatest softness (0.290 eV⁻¹), consistent with theoretical expectations. nih.gov

Table 2: Global Reactivity Parameters of Selected Pyrido[2,3-b]pyrazine Derivatives Calculated from data at the B3LYP/6-31G(d,p) level. Note: These are derivatives, not this compound itself.

CompoundHardness (η) (eV)Softness (S) (eV-1)Electrophilicity (ω) (eV)Reference
Compound 4 (p-H)1.9710.253 nih.gov
Compound 5 (p-Cl)1.9230.259 nih.gov
Compound 6 (p-Br)1.9100.261 nih.gov
Compound 7 (p-NO2)1.7220.290 nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wavefunction into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides detailed insights into charge distribution and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In a study of pyrido[2,3-b]pyrazine derivatives, NBO analysis was performed to understand the electronic delocalization and hyperconjugative interactions that contribute to the molecule's stability and nonlinear optical (NLO) properties. nih.gov The analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, highlighting the most significant charge transfer pathways within the molecule. uni-muenchen.de

Prediction and Validation of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model. DFT calculations are widely used to predict various spectra, including:

NMR (Nuclear Magnetic Resonance): Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure. nih.gov

IR (Infrared): Vibrational frequencies are calculated to help assign the peaks observed in experimental IR spectra. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.net

Simulated UV-Visible Absorption Spectra

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have been employed to simulate the electronic absorption spectra of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org These simulations provide valuable data on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions.

For a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level of theory were performed to analyze their electronic properties. nih.gov The simulated UV-visible spectra, often calculated using TD-DFT, help in understanding the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For instance, in one study, a compound with a lower energy gap (Egap) of 3.444 eV exhibited the highest absorption wavelength. rsc.org This correlation is critical for designing molecules with specific optical properties.

Table 1: Simulated UV-Visible Absorption Data for a Pyrido[2,3-b]pyrazine Derivative

Parameter Value Reference
Egap 3.444 eV rsc.org

This table presents representative data for a pyrido[2,3-b]pyrazine derivative to illustrate the type of information obtained from computational studies.

Predicted Vibrational Frequencies and Their Correlation with Experimental IR Data

Computational methods, primarily DFT, are powerful tools for predicting the vibrational frequencies of molecules. kit.edu These theoretical predictions can be correlated with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to assign specific vibrational modes. mdpi.comresearchgate.net

Studies on pyrido[2,3-b]pyrazine derivatives have utilized DFT calculations with basis sets like B3LYP/6-31G(d,p) to simulate their IR spectra. nih.govrsc.org The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) are then compared with the peaks observed in the experimental FT-IR spectra. researchgate.net This comparison aids in the structural elucidation of newly synthesized compounds. For example, the characteristic vibrational frequencies for the pyrazine (B50134) ring and its substituents can be accurately assigned. core.ac.uk

Table 2: Correlation of Predicted and Experimental Vibrational Frequencies for a Pyrido[2,3-b]pyrazine Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Reference
C=C stretching 1464 1460 kit.edumdpi.com
C-H in-plane bending 1033 Not specified kit.edu

This table is a representative example illustrating the correlation between theoretical and experimental vibrational data.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a microscopic view of the behavior of molecules, such as their adsorption on surfaces and the relationship between their electronic properties and macroscopic behavior. ethz.ch

Adsorption Behavior Studies (e.g., Langmuir Isotherm Model for Surface Interactions)

The adsorption of pyrido[2,3-b]pyrazine derivatives on metal surfaces has been a key area of investigation, particularly for applications like corrosion inhibition. jmaterenvironsci.comresearchgate.net Molecular modeling helps to understand the interaction between the inhibitor molecule and the metal surface.

The Langmuir adsorption isotherm model is frequently used to describe the adsorption behavior of these compounds. jmaterenvironsci.comresearchgate.net This model assumes that a monolayer of the inhibitor molecules forms on the metal surface. diva-portal.org Studies on derivatives such as 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol have shown that their adsorption on a mild steel surface in an acidic medium follows the Langmuir isotherm. researchgate.netresearchgate.net This indicates that the molecules adsorb at specific, localized sites on the surface. jmaterenvironsci.com

Correlation of Quantum Chemical Parameters with Macroscopic Phenomena (e.g., Corrosion Inhibition Efficiency)

Quantum chemical calculations provide a range of parameters that can be correlated with the macroscopic performance of molecules, such as their efficiency as corrosion inhibitors. semanticscholar.orgchimicatechnoacta.ru These parameters include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). gsconlinepress.com

A higher EHOMO value suggests a greater tendency for a molecule to donate electrons to the vacant d-orbitals of a metal, leading to better inhibition efficiency. chimicatechnoacta.ru Conversely, a lower ELUMO value indicates a higher affinity to accept electrons from the metal surface. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and stronger adsorption. chimicatechnoacta.ru Additionally, a higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. gsconlinepress.com

For various pyrido[2,3-b]pyrazine derivatives, it has been demonstrated that these quantum chemical parameters, calculated using DFT, correlate well with their experimentally determined corrosion inhibition efficiencies. jmaterenvironsci.comresearchgate.net For example, a study on 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione showed that its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid could be interpreted using quantum chemical data. jmaterenvironsci.com

Table 3: Quantum Chemical Parameters and Their Correlation with Corrosion Inhibition Efficiency for a Pyrido[2,3-b]pyrazine Derivative

Parameter Value Implication for Corrosion Inhibition Reference
EHOMO High Value Increased electron-donating ability chimicatechnoacta.ru
ELUMO Low Value Increased electron-accepting ability chimicatechnoacta.ru
ΔE (Energy Gap) Low Value Higher reactivity and inhibition efficiency chimicatechnoacta.ru

This table summarizes the general trends observed in the correlation between quantum chemical parameters and corrosion inhibition efficiency.

Advanced Research Applications and Potential of 8 Bromopyrido 2,3 B Pyrazine Derivatives

Applications in Materials Science

Derivatives of 8-bromopyrido[2,3-b]pyrazine are part of a broader class of pyrido[2,3-b]pyrazine (B189457) compounds that show potential in display technology, pharmaceuticals, and materials science. nih.gov The strategic modification of this core structure allows for the fine-tuning of electronic and photophysical properties, making these derivatives prime candidates for a range of high-performance material applications.

The electronic structure of pyrido[2,3-b]pyrazine derivatives makes them suitable for use as chromophores, the part of a molecule responsible for its color. Research into Λ-shaped pyrazine (B50134) derivatives, which share a similar core structure, has investigated their properties as chromophores where cyano groups act as acceptor units and methoxy (B1213986) groups as donor units. upce.cz The investigation of these molecules involves understanding the charge transfer phenomena between different fragments of the molecule, which is fundamental to the design of organic dyes. nih.gov By modifying the donor and acceptor groups attached to the pyrazine core, the light-absorbing properties can be tailored for specific applications.

The pyrido[2,3-b]pyrazine framework is a promising component for electroluminescent materials used in organic light-emitting diodes (OLEDs). Related heterocyclic systems, such as dioxino[2,3-b]pyrazine, have been successfully incorporated as acceptor units in bipolar host materials for red phosphorescent OLEDs (PhOLEDs), achieving high brightness. rsc.org The potential of pyrido[2,3-b]pyrazine-based compounds in display technology has been noted, suggesting their utility in developing new organic semiconductors. nih.gov The ability to engineer the molecular structure allows for control over the frontier molecular orbital energy levels, a critical factor in designing efficient materials for electroluminescent devices. rsc.org

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage and image processing. nih.gov Pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential in this area. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of newly synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds. nih.gov

Research has shown that strategic modifications to the pyrido[2,3-b]pyrazine structure can lead to remarkable NLO responses. For instance, one study found that a compound in a series, designated as compound 7 (an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivative with a 4-methoxybenzaldehyde (B44291) substituent), exhibited the highest NLO response. nih.gov This enhanced response was correlated with a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The calculated NLO parameters for a series of these derivatives highlight their potential for technological applications. nih.gov

Calculated NLO Properties of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one Derivatives nih.gov
CompoundSubstituentDipole Moment (μ) (Debye)Average Polarizability ⟨α⟩ (x 10-23 esu)First Hyperpolarizability (βtot) (x 10-30 esu)Second Hyperpolarizability ⟨γ⟩ (x 10-35 esu)
4Terephthalaldehyde5.473.581.53-1.29
54-chlorobenzaldehyde5.883.621.83-1.39
64-nitrobenzaldehyde5.953.703.36-1.57
74-methoxybenzaldehyde5.983.9015.66.63

Derivatives of bromopyrido[2,3-b]pyrazine have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). jmaterenvironsci.com The presence of nitrogen and oxygen atoms in the molecular structure allows these compounds to be easily protonated and adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. jmaterenvironsci.com

One studied derivative, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol, demonstrated a maximum inhibition efficiency of 91% at a concentration of 10⁻³ M. imist.maresearchgate.net Another derivative, 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (P1), showed an even higher inhibition efficiency, reaching 93% at the same concentration. jmaterenvironsci.comresearchgate.net These studies confirm that pyrido[2,3-b]pyrazine derivatives are efficient corrosion inhibitors whose effectiveness increases with concentration. researchgate.net

The performance of these corrosion inhibitors is typically evaluated using standard electrochemical techniques. researchgate.net

Potentiodynamic Polarization: This method is used to determine the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol and 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione revealed that they act as mixed-type inhibitors. jmaterenvironsci.comimist.maresearchgate.net This means they suppress both the anodic and cathodic reactions, providing comprehensive protection without altering the fundamental mechanism of hydrogen reduction. jmaterenvironsci.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the mechanism of corrosion and the adsorption phenomena at the metal-solution interface. researchgate.net For mild steel in HCl, the presence of pyrido[2,3-b]pyrazine inhibitors leads to a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). imist.maresearchgate.net The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl is attributed to the adsorption of the inhibitor molecules onto the mild steel surface, displacing water molecules and reducing the exposed surface area. imist.maresearchgate.net

Electrochemical Parameters for Mild Steel in 1 M HCl with and without Inhibitor (P1) jmaterenvironsci.comresearchgate.net
Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm2)Double-Layer Capacitance (Cdl) (μF cm-2)Inhibition Efficiency (%)
Blank63128-
10-61728563
10-53126280
10-45454888
10-39103593

The protective action of pyrido[2,3-b]pyrazine derivatives is achieved through their adsorption onto the metal surface. researchgate.net The mechanism of this adsorption can be understood by fitting experimental data to various adsorption isotherms. For both 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol and 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, the adsorption process on the mild steel surface was found to obey the Langmuir adsorption isotherm. jmaterenvironsci.comimist.maresearchgate.netresearchgate.net The Langmuir model assumes that the adsorbed molecules form a monolayer on the metal surface and that there are no interactions between the adsorbed molecules. researchgate.net This adsorption involves the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the iron atoms on the steel surface, as well as electrostatic interactions between the protonated inhibitor molecules and the charged metal surface.

Corrosion Inhibition Studies in Acidic Media

Biochemical Research Applications

The reactivity of the bromine atom at the 8-position of the pyrido[2,3-b]pyrazine core allows for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Building Blocks for Complex Fused Heterocyclic Architectures

This compound and its derivatives are key intermediates in the synthesis of a variety of fused heterocyclic systems. These complex architectures are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.

Derivatives of 8-halopyrido[2,3-b]pyrazine are instrumental in the synthesis of pyrazino-fused carbazoles and carbolines. Research has demonstrated that 8-iodo- and 8-chloro-2,3-diphenylpyrido[2,3-b]pyrazine can undergo palladium-catalyzed coupling reactions with anilines, followed by intramolecular cyclization to yield the corresponding pyrazino-fused γ-carbolines. This synthetic strategy involves an intermolecular C-N bond formation followed by an intramolecular C-C bond formation.

The reaction conditions for these transformations have been optimized, with studies exploring the efficacy of different palladium catalysts, ligands, and bases. For instance, the conversion of 8-halogenated 2,3-diphenylpyrido[2,3-b]pyrazines to 2,3-diphenyl-11H-pyrazino[2′,3′:5,6]pyrido[4,3-b]indole has been studied under microwave irradiation, demonstrating the efficiency of this method.

Optimization of Pyrazino-Fused γ-Carboline Synthesis
EntryHalogen (X)Catalyst/LigandBaseSolventTemperature (°C)Time (min)Conversion (%)Yield (%)
1IPd(OAc)2/DavePhosNaOtBuToluene1802010070
2IPd2(dba)3/XantphosCs2CO3Dioxane1802010080
3BrPd2(dba)3/XantphosCs2CO3Dioxane1802010075
4ClPd2(dba)3/XantphosCs2CO3Dioxane1802010072

Detailed research findings on the direct synthesis of Pyrimido[4',5':4,5]furo[2,3-c]pyridazine derivatives starting from this compound are not extensively available in the reviewed literature.

Specific synthetic routes for the preparation of novel Pyrazino-Pyrido-Pyrimidinones directly from this compound have not been prominently featured in the surveyed scientific literature.

Electrochemical Biosensing Applications

The unique electronic properties of the pyrido[2,3-b]pyrazine scaffold make its derivatives promising candidates for the development of electrochemical biosensors. These sensors can be utilized for the sensitive and selective detection of biomolecules, such as DNA.

Novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and utilized for the electrochemical sensing of DNA. These sensors operate on the principle that the interaction of the pyrido[2,3-b]pyrazine derivative with DNA causes a measurable change in the electrochemical properties of the sensor. This can allow for the label-free detection of DNA, offering advantages in terms of simplicity and cost-effectiveness.

The development of these sensors involves the synthesis of pyrido[2,3-b]pyrazine derivatives through multicomponent reactions. For example, a series of substituted pyrido[2,3-b]pyrazine compounds were prepared by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of an acid catalyst. The resulting compounds were then investigated for their DNA sensing capabilities.

Synthesized Pyrido[2,3-b]pyrazine Derivatives for DNA Sensing
CompoundSubstituent on Aromatic AldehydeYield (%)
4Terephthalaldehyde85
54-Chlorobenzaldehyde82
64-Nitrobenzaldehyde87
74-Methoxybenzaldehyde89

The application of these DNA electrochemical biosensors is vast, with potential uses in medical diagnostics for the early detection of diseases, environmental monitoring, food safety, and forensic science.

Principles of DNA Recognition Element Stabilization in Biosensor Design

Electrochemical DNA biosensors are powerful analytical devices that utilize a DNA strand as a recognition element to detect specific molecules or analytes in a sample. nih.gov The fundamental principle of these biosensors is the highly specific hybridization that occurs between the immobilized single-stranded DNA (ss-DNA) probe and its complementary target DNA sequence. nih.gov This binding event, happening on the surface of a physical transducer, generates a measurable electrical signal. nih.govnih.gov

A critical challenge in the design and performance of these biosensors is ensuring the stability of the DNA recognition element. nih.gov The longevity and reliability of a DNA electrochemical biosensor are directly linked to how well the DNA probe is anchored and maintained in its functional state on the sensor's surface. nih.gov Researchers are actively exploring various methods to enhance this stability. nih.gov

Pyrido[2,3-b]pyrazine derivatives have been identified as promising compounds in this area. nih.govnih.gov These molecules are utilized in the development of electrochemical DNA sensors. nih.govnih.gov While the precise mechanisms are a subject of ongoing research, the integration of these heterocyclic compounds into biosensor design is aimed at improving the performance and durability of the DNA recognition layer. nih.gov Enhanced stability of the recognition element leads to more sensitive, specific, and cost-effective biosensors, which are crucial for applications in medical diagnostics, environmental monitoring, and agriculture. nih.gov Biosensors that exhibit strong interactions with the ss-DNA probe are expected to have broader applications and enhanced performance features. nih.gov

Molecular Interaction Studies via Computational Docking (e.g., for Protein-Ligand Binding)

Computational docking is a powerful in silico method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is particularly valuable in medicinal chemistry for studying protein-ligand interactions, helping to elucidate the binding modes and affinities of potential drug candidates. ikm.org.myresearchgate.net

Derivatives of pyrido[2,3-b]pyrazine have been the subject of such molecular docking studies to understand their potential as therapeutic agents. ikm.org.my The heteroaromatic nature of the pyrazine core provides a unique combination of properties, including the ability to participate in polar interactions through its nitrogen atoms and non-polar interactions via its aromatic system. researchgate.net This makes the pyrido[2,3-b]pyrazine scaffold a versatile platform for designing molecules that can effectively interact with protein targets. ikm.org.myresearchgate.net

In one study, novel 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized and their interactions with the KRAS protein, a key target in cancer research, were modeled. ikm.org.my The docking analysis revealed that these compounds could bind strongly within the protein's active site. For example, specific derivatives were shown to form multiple hydrogen bonds with key amino acid residues, leading to significant binding energies. ikm.org.my These interactions are crucial for the stability of the protein-ligand complex and are indicative of the compound's potential biological activity. ikm.org.my

The table below summarizes the findings from a molecular docking study of two pyrido[2,3-b]pyrazine derivatives with the KRAS protein. ikm.org.my

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues (via Hydrogen Bonds)
Compound 7e KRAS-8.0Gly13, Val29, Asn116, Asp119, Ser145, Ala146
Compound 7b KRAS-8.2Asn116, Lys117, Asp119, Ser145

These computational insights are invaluable for the rational design of new, more potent derivatives and for understanding the molecular basis of their biological effects. ikm.org.my The studies highlight the potential of the pyrido[2,3-b]pyrazine scaffold in developing targeted therapies. ikm.org.my

Q & A

What are the common synthetic routes for 8-Bromopyrido[2,3-b]pyrazine, and what challenges exist in achieving regioselective halogenation?

Basic Research Question
Methodological Answer:
The synthesis of this compound derivatives often involves halogenation reactions. A scalable method uses phosphoryl chloride (POCl₃) and pyridine to introduce chlorine substituents, as demonstrated for 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine (94% yield, 98% purity) . However, regioselectivity challenges arise during iodination. For example, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine degrades before iodination, whereas its positional isomer (8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine) undergoes successful deprotonation-iodination . Key factors include steric hindrance, electronic effects of substituents, and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.